molecular formula C24H23N5O4 B502486 [(2H-1,3-BENZODIOXOL-5-YL)METHYL]({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

Cat. No.: B502486
M. Wt: 445.5g/mol
InChI Key: NMUBJKWMVVHXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2H-1,3-BENZODIOXOL-5-YL)METHYLOXY]PHENYL}METHYL)AMINE is a complex organic compound with a unique structure that combines elements of benzodioxole, ethoxy, phenyl, and tetrazole groups

Properties

Molecular Formula

C24H23N5O4

Molecular Weight

445.5g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine

InChI

InChI=1S/C24H23N5O4/c1-2-30-23-13-18(15-25-14-17-8-10-20-22(12-17)32-16-31-20)9-11-21(23)33-24-26-27-28-29(24)19-6-4-3-5-7-19/h3-13,25H,2,14-16H2,1H3

InChI Key

NMUBJKWMVVHXBY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OC4=NN=NN4C5=CC=CC=C5

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-1,3-BENZODIOXOL-5-YL)METHYLOXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting with the preparation of the benzodioxole and tetrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-BENZODIOXOL-5-YL)METHYLOXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole group may yield a carboxylic acid derivative, while reduction of the tetrazole group may produce an amine derivative.

Scientific Research Applications

(2H-1,3-BENZODIOXOL-5-YL)METHYLOXY]PHENYL}METHYL)AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism of action of (2H-1,3-BENZODIOXOL-5-YL)METHYLOXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2H-1,3-BENZODIOXOL-5-YL)METHYLOXY]PHENYL}METHYL)AMINE include:

Uniqueness

The uniqueness of (2H-1,3-BENZODIOXOL-5-YL)METHYLOXY]PHENYL}METHYL)AMINE lies in its combination of benzodioxole, ethoxy, phenyl, and tetrazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.